((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid
Overview
Description
((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure, which combines a pyrrole ring with an amino acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete protection of the amino group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to remove the Boc group, revealing the free amine.
Oxidation and Reduction: The pyrrole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is often employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while coupling reactions result in the formation of peptide bonds.
Scientific Research Applications
((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology: The compound can be used to study the interactions of amino acid derivatives with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)boronic acid: This compound also features a Boc-protected pyrrole ring but differs in its boronic acid functionality.
1-Boc-pyrazole-4-boronic acid pinacol ester: Similar in having a Boc-protected nitrogen heterocycle, but with a pyrazole ring instead of a pyrrole.
Uniqueness
((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid is unique due to its combination of a Boc-protected amino acid with a pyrrole ring
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(2-pyrrol-1-ylethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(18)15(10-11(16)17)9-8-14-6-4-5-7-14/h4-7H,8-10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBPKZBRFCWPFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN1C=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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